molecular formula C20H24N4O7S B2665384 methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 941937-33-3

methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2665384
CAS RN: 941937-33-3
M. Wt: 464.49
InChI Key: RLDAJJDPRFZSGZ-UHFFFAOYSA-N
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Description

Methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C20H24N4O7S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has been a subject of research in various fields, including organic synthesis, crystal structure characterization, and the study of its interactions and transformations. One notable study focused on the synthesis and crystal structure characterization of a related compound, highlighting the molecular interactions and crystal packing patterns that provide insights into its structural properties (Mao et al., 2015).

Chemical Transformations and Reactions

Research has also explored the chemical transformations and reactions involving structurally similar compounds. For instance, studies have detailed the anodic methoxylation of thiophenes, leading to the formation of dimethoxy adducts and providing a deeper understanding of the electrochemical behaviors of these molecules (Yoshida et al., 1991). Additionally, investigations into the isochroman derivatives have shed light on their crystallization tendencies in chiral space groups, contributing to the knowledge of stereochemistry and molecular design (Palusiak et al., 2004).

Organic Synthesis and Applications

The research on organic synthesis and applications of compounds with similar structures to methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has been prolific. Studies have delved into the synthesis pathways leading to complex structures, demonstrating the versatility and potential applications of these compounds in various domains, including pharmaceuticals and materials science (Crich & Rumthao, 2004).

properties

IUPAC Name

methyl 2-[7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O7S/c1-22-17-16(18(27)23(2)20(22)28)24(19(21-17)32-11-15(26)30-4)9-12(25)10-31-14-7-5-13(29-3)6-8-14/h5-8,12,25H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDAJJDPRFZSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

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